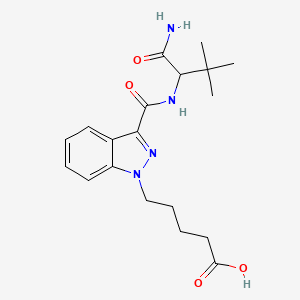
ADB-PINACA pentanoic acid metabolite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ADB-PINACA pentanoic acid metabolite is a derivative of ADB-PINACA, which belongs to the synthetic cannabinoid class. These compounds are designed to stimulate the endocannabinoid system and mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive constituent of cannabis . This compound is formed through metabolic processes in the human body.
Wissenschaftliche Forschungsanwendungen
ADB-PINACA-Pentansäure-Metabolit hat Auswirkungen in verschiedenen Bereichen:
Forensische Toxikologie: Der Nachweis dieses Metaboliten in Urinproben hilft, die Einnahme von ADB-PINACA zu bestätigen.
Klinische Chemie: Das Verständnis seines Stoffwechsels hilft bei der Identifizierung von Drogenkonsum.
Pharmakologische Forschung: Untersuchung seiner Wirkungen auf Cannabinoid-Rezeptoren und potenzieller therapeutischer Anwendungen.
5. Wirkmechanismus
Die Verbindung übt wahrscheinlich ihre Wirkungen durch Wechselwirkungen mit Cannabinoid-Rezeptoren (CB₁ und CB₂) aus. Die Aktivierung dieser Rezeptoren moduliert die Freisetzung von Neurotransmittern und beeinflusst so die Schmerzempfindung, die Stimmung und den Appetit. Weitere Forschungsarbeiten sind erforderlich, um die spezifischen molekularen Ziele und Pfade zu entschlüsseln.
Vorbereitungsmethoden
The synthetic route for ADB-PINACA pentanoic acid metabolite involves the following steps:
Pentyl Hydroxylation: ADB-PINACA undergoes hydroxylation at the pentyl side chain.
Hydroxylation Followed by Oxidation (Ketone Formation): Another major metabolic reaction involves hydroxylation followed by oxidation, resulting in the formation of a ketone group.
Glucuronidation: ADB-PINACA can also undergo glucuronidation, where it conjugates with glucuronic acid.
Analyse Chemischer Reaktionen
The compound undergoes several reactions:
Oxidative Defluorination Followed by Carboxylation: In the case of ADB-PINACA pentanoic acid metabolite, oxidative defluorination (removal of a fluorine atom) is followed by carboxylation, leading to the formation of the pentanoic acid moiety.
Common reagents and conditions used in these reactions are specific to metabolic enzymes in the liver. The major products formed include ADB-PINACA ketopentyl, hydroxypentyl, and pentanoic acid.
Wirkmechanismus
The compound likely exerts its effects through interactions with cannabinoid receptors (CB₁ and CB₂). Activation of these receptors modulates neurotransmitter release, affecting pain perception, mood, and appetite. Further research is needed to elucidate specific molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
ADB-PINACA-Pentansäure-Metabolit ist aufgrund seines spezifischen Stoffwechselprofils einzigartig. Ähnliche Verbindungen umfassen ADB-PINACA selbst und andere synthetische Cannabinoide wie 5F-ADB-PINACA .
Eigenschaften
Molekularformel |
C19H26N4O4 |
|---|---|
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
5-[3-[(1-amino-3,3-dimethyl-1-oxobutan-2-yl)carbamoyl]indazol-1-yl]pentanoic acid |
InChI |
InChI=1S/C19H26N4O4/c1-19(2,3)16(17(20)26)21-18(27)15-12-8-4-5-9-13(12)23(22-15)11-7-6-10-14(24)25/h4-5,8-9,16H,6-7,10-11H2,1-3H3,(H2,20,26)(H,21,27)(H,24,25) |
InChI-Schlüssel |
IVHZMDPVHMCCKJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCC(=O)O |
Kanonische SMILES |
CC(C)(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCC(=O)O |
Synonyme |
5-(3-((1-amino-3,3-dimethyl-1-oxobutan-2-yl)carbamoyl)-1H-indazol-1-yl)pentanoic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



